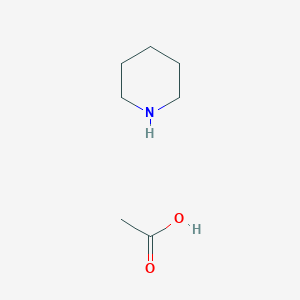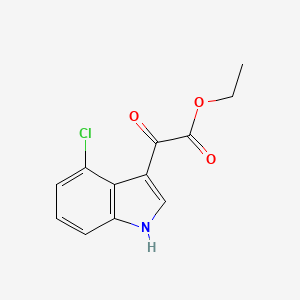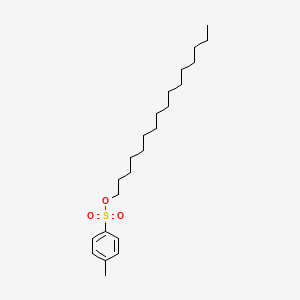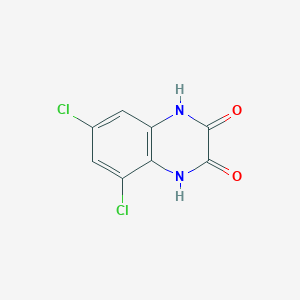
5,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione
描述
5,7-二氯-1,4-二氢喹喔啉-2,3-二酮是一种杂环化合物,属于喹喔啉类。喹喔啉是含氮杂环化合物,由于其多种生物活性在药物化学中具有重要意义。该化合物,特别是,因其潜在的药理特性和在各个科学领域的应用而得到研究。
准备方法
合成路线及反应条件
5,7-二氯-1,4-二氢喹喔啉-2,3-二酮的合成可以通过一步法反应实现,该反应涉及在无溶剂条件下使用取代邻苯二胺和草酸。 该方法涉及在室温下对反应物进行简单的研磨,提供了一种高效且绿色的化学方法 .
工业生产方法
虽然5,7-二氯-1,4-二氢喹喔啉-2,3-二酮的具体工业生产方法没有得到广泛的记录,但绿色化学和无溶剂合成的原理可以应用于扩大生产规模。使用环保且经济高效的方法对于工业应用至关重要。
化学反应分析
反应类型
5,7-二氯-1,4-二氢喹喔啉-2,3-二酮会经历各种化学反应,包括:
氧化: 该化合物可以氧化形成喹喔啉衍生物。
还原: 还原反应会导致二氢喹喔啉衍生物的形成。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 氯和溴等卤化剂通常用于取代反应。
形成的主要产物
科学研究应用
化学: 它作为合成更复杂杂环化合物的构建单元。
生物学: 它已显示出作为抗菌剂和抗病毒剂的潜力。
医学: 该化合物正在研究其在治疗神经系统疾病和作为氨基丙酸 (AMPA) 受体拮抗剂方面的潜在应用.
工业: 它用于开发新材料,并作为合成药物的中间体.
作用机制
5,7-二氯-1,4-二氢喹喔啉-2,3-二酮的作用机制涉及其与特定分子靶点和途径的相互作用。它作为 AMPA 受体的拮抗剂,参与中枢神经系统的突触传递。 通过抑制这些受体,该化合物可以调节神经传递,并对神经系统疾病具有潜在的治疗作用 .
相似化合物的比较
类似化合物
- 6,7-二氯-1,4-二氢喹喔啉-2,3-二酮
- 1,4-二氢喹喔啉-2,3-二酮
- 5,6-二氯-1,4-二氢喹喔啉-2,3-二酮
独特性
5,7-二氯-1,4-二氢喹喔啉-2,3-二酮因其独特的取代模式而独一无二,赋予其独特的化学和生物学特性。 在 5 和 7 位存在氯原子增强了其反应性和潜在的药理活性,与其他类似化合物相比 .
属性
分子式 |
C8H4Cl2N2O2 |
|---|---|
分子量 |
231.03 g/mol |
IUPAC 名称 |
5,7-dichloro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14) |
InChI 键 |
DBSHFABBWSZJLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8814906.png)

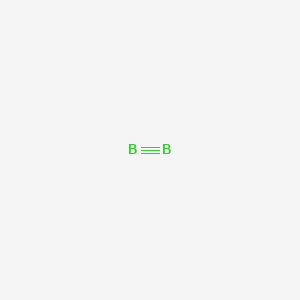
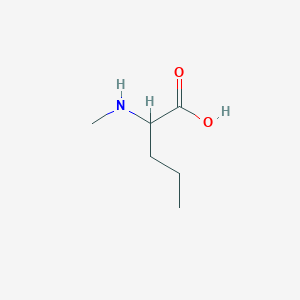
![1-[2-(Dibenzylamino)ethyl]cyclopropanol](/img/structure/B8814933.png)
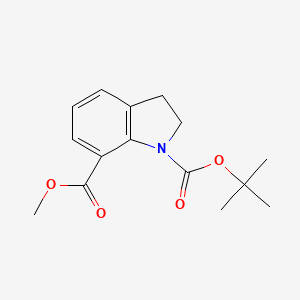
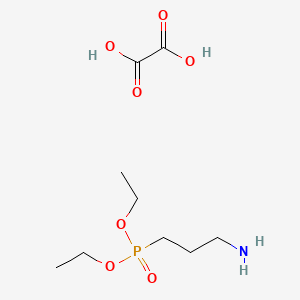
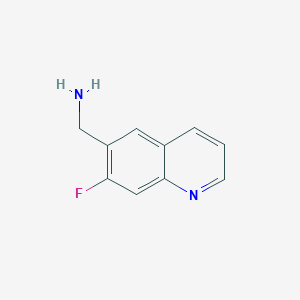
![(1R,3r,6s,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B8814961.png)
